molecular formula C12H24N2O5S B7092800 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone

2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B7092800
M. Wt: 308.40 g/mol
InChI Key: FAJFWFRFSSMYDX-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a 2-methylpropylsulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions One common approach is to start with the piperazine ring, which is then functionalized with the 2-methylpropylsulfonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethoxy-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
  • 2,2-Dimethoxy-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone
  • 2,2-Dimethoxy-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone

Uniqueness

What sets 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2,2-dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O5S/c1-10(2)9-20(16,17)14-7-5-13(6-8-14)11(15)12(18-3)19-4/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJFWFRFSSMYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCN(CC1)C(=O)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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